![molecular formula C18H12BrFN4OS B2519772 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296346-39-8](/img/structure/B2519772.png)
7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class, which has been studied for various biological activities. The structure of this compound suggests potential pharmacological properties, as related compounds have shown anticonvulsant activity and antimicrobial effects .
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines includes the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine, followed by conversion to the target compounds using methylamine or ammonia . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with modifications to incorporate the 4-bromophenyl and 4-fluorobenzylthio groups.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring system, which can be modified with various substituents to alter biological activity. The presence of a 4-bromophenyl group and a 4-fluorobenzylthio moiety in the compound suggests potential for specific interactions with biological targets, possibly enhancing its pharmacological profile .
Chemical Reactions Analysis
Compounds within this class can undergo various chemical reactions, including ring opening and regio-selective condensation, as seen in the reaction of 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines with hydrazides and thiosemicarbazide . Such reactivity could be relevant for the synthesis of derivatives or for the compound's mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are crucial for their potential as pharmaceutical agents. For example, a related compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been quantitatively analyzed using nonaqueous potentiometric titration, confirming its linearity, accuracy, and precision . These properties are essential for the development of a reliable quantification method, which is a critical step in the pharmaceutical development process.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research into triazolo[4,3-a]pyrazine derivatives has shown significant promise in the development of anticonvulsant agents. Kelley et al. (1995) synthesized a series of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, demonstrating potent anticonvulsant activity against maximal electroshock-induced seizures in rats. The study highlighted the bioisostere role of the 1,2,4-triazolo[4,3-a]pyrazine ring system for anticonvulsant activity, showcasing less propensity to cause emesis compared to other agents (Kelley et al., 1995).
Quantitative Analysis for Pharmaceutical Applications
Netosova et al. (2021) developed a quantification method for 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one using nonaqueous potentiometric titration. The validation of this method confirmed its linearity, accuracy, and precision, meeting the acceptance criteria for pharmaceutical analyses. This underscores the compound's relevance in pharmaceutical contexts, particularly in quality control and dosage formulation (Netosova et al., 2021).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal potential of triazolo[4,3-a]pyrazine derivatives. Mohan (2002) synthesized compounds exhibiting significant antimicrobial activity, while Kaneria et al. (2016) reported on the synthesis and characterization of triazol derivatives showing promising antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Mohan, 2002); (Kaneria et al., 2016).
Anticancer Activity
The triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer activities. Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activities, highlighting the structural variations on the phenyl moiety that could tune biological properties towards antiviral or antitumoral activity. These compounds show potential as leads for further anticancer drug development (Jilloju et al., 2021).
Propiedades
IUPAC Name |
7-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4OS/c19-13-3-7-15(8-4-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-1-5-14(20)6-2-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADZHGGRLEYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
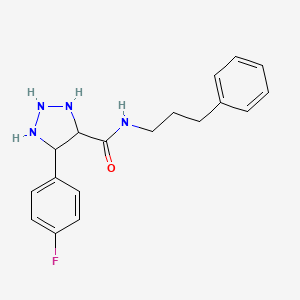
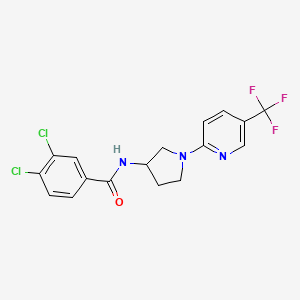
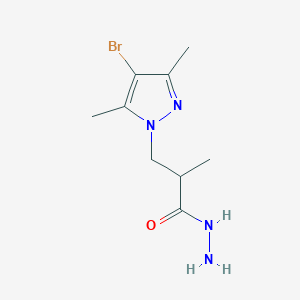
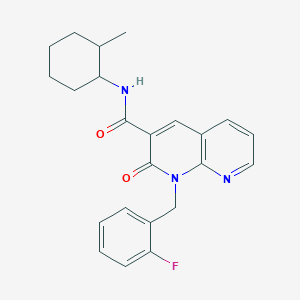
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
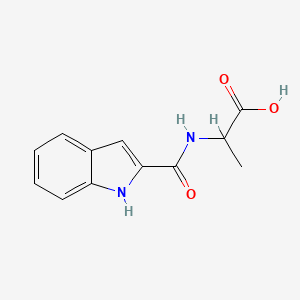
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
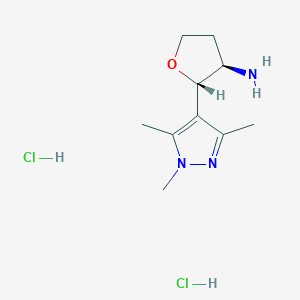
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)
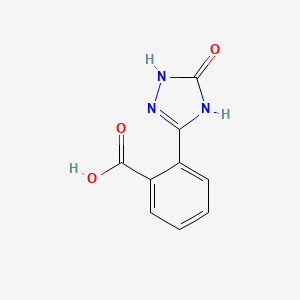
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)